(2S)-{[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives with enhanced biological activities .
Scientific Research Applications
2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant and in the treatment of various diseases.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
Uniqueness
2-[3-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamido]-2-phenylacetic acid is unique due to its specific functional groups and structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H23NO7 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-[3-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-15-9-11-17(29-2)21(30-3)20(15)31-23(28)16(13)10-12-18(25)24-19(22(26)27)14-7-5-4-6-8-14/h4-9,11,19H,10,12H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1 |
InChI Key |
AERCIJASRHZSIZ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CCC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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